molecular formula C25H18N2OS B11943336 2-(3-phenoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole

2-(3-phenoxyphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole

Cat. No.: B11943336
M. Wt: 394.5 g/mol
InChI Key: KOJAWJKERPFKES-UHFFFAOYSA-N
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Description

Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether is a complex organic compound that features a unique structure combining phenyl, thienyl, and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether typically involves multi-step organic reactions. One common method involves the reaction of 2-(diphenylmethylene)aminoacetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one using 33% sodium hydroxide in acetonitrile at 0°C for 30 minutes . The product is then isolated and characterized using various spectroscopic techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 4-phenyl-1,2,4-triazoline-3,5-dione in chloroform.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with 4-phenyl-1,2,4-triazoline-3,5-dione can yield disulfides, while reduction with lithium aluminum hydride can produce the corresponding alcohols.

Mechanism of Action

The mechanism of action of phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether involves its interaction with molecular targets through its imidazole ring. The imidazole moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . This interaction can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and reactivity. Phenyl 3-[5-phenyl-4-(2-thienyl)-1H-imidazol-2-yl]phenyl ether is unique due to its combination of phenyl, thienyl, and imidazole groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H18N2OS

Molecular Weight

394.5 g/mol

IUPAC Name

2-(3-phenoxyphenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole

InChI

InChI=1S/C25H18N2OS/c1-3-9-18(10-4-1)23-24(22-15-8-16-29-22)27-25(26-23)19-11-7-14-21(17-19)28-20-12-5-2-6-13-20/h1-17H,(H,26,27)

InChI Key

KOJAWJKERPFKES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

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